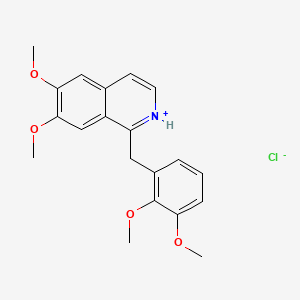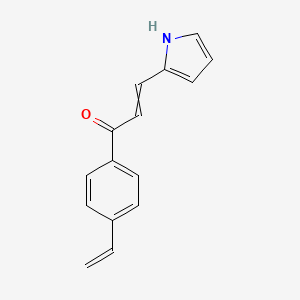
2H-Tetrazole, 2,5-bis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Tetrazole, 2,5-bis(4-methylphenyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are heterocyclic compounds characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- typically involves a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the moderate conditions required. The reaction is usually carried out in the presence of a catalyst, such as silica-supported sodium bisulfate, which facilitates the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions . These methods aim to achieve high yields while minimizing environmental impact. The use of non-toxic reagents and easy extraction processes further enhances the industrial viability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
2H-Tetrazole, 2,5-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Silica-supported sodium bisulfate, iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions typically produce amines.
Scientific Research Applications
2H-Tetrazole, 2,5-bis(4-methylphenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioisostere, mimicking the properties of other biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a component in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2H-Tetrazole, 2,5-bis(4-methylphenyl)- involves its interaction with molecular targets through its tetrazole ring. The compound’s nitrogen-rich structure allows it to form stable complexes with various metal ions and participate in electron transfer reactions. These interactions can influence biological pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A tautomer of 2H-Tetrazole, differing in the position of the double bonds.
5-Phenyltetrazole: Another tetrazole derivative with a phenyl group attached to the ring.
2H-Tetrazole, 2,5-dimethyl-: A similar compound with two methyl groups instead of 4-methylphenyl groups.
Uniqueness
2H-Tetrazole, 2,5-bis(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 4-methylphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
59635-32-4 |
|---|---|
Molecular Formula |
C15H14N4 |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)tetrazole |
InChI |
InChI=1S/C15H14N4/c1-11-3-7-13(8-4-11)15-16-18-19(17-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
RBNUWSFGUVVFMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B14608862.png)

![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14608875.png)




